molecular formula C41H30N12Na4O15S4 B13810647 Tetrasodium 2,2'-((carbonyldiimino)bis((2-acetamido-4,1-phenylene)azo))bis(5-((4-sulphonatophenyl)azo)benzenesulphonate) CAS No. 83249-55-2

Tetrasodium 2,2'-((carbonyldiimino)bis((2-acetamido-4,1-phenylene)azo))bis(5-((4-sulphonatophenyl)azo)benzenesulphonate)

Cat. No.: B13810647
CAS No.: 83249-55-2
M. Wt: 1151.0 g/mol
InChI Key: CTCIZINWKBNSSC-UHFFFAOYSA-J
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Description

Tetrasodium 2,2’-((carbonyldiimino)bis((2-acetamido-4,1-phenylene)azo))bis(5-((4-sulphonatophenyl)azo)benzenesulphonate) is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium 2,2’-((carbonyldiimino)bis((2-acetamido-4,1-phenylene)azo))bis(5-((4-sulphonatophenyl)azo)benzenesulphonate) involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of aromatic amines, followed by coupling with other aromatic compounds to form the azo bonds. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as pH, temperature, and reactant concentrations. The final product is usually isolated through filtration, washing, and drying steps to obtain the pure tetrasodium salt.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium 2,2’-((carbonyldiimino)bis((2-acetamido-4,1-phenylene)azo))bis(5-((4-sulphonatophenyl)azo)benzenesulphonate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tetrasodium 2,2’-((carbonyldiimino)bis((2-acetamido-4,1-phenylene)azo))bis(5-((4-sulphonatophenyl)azo)benzenesulphonate) has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques for visualizing biological samples under a microscope.

    Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular structure, with multiple azo bonds and aromatic rings, allows for strong interactions with light. Additionally, the sulphonate groups enhance its solubility in water, making it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

    Tetrasodium EDTA: Another tetrasodium salt with chelating properties, used in various applications including water treatment and cosmetics.

    Tetrasodium 2,2’-((carbonyldiimino)bis((2-acetamido-4,1-phenylene)azo))bis(5-((4-sulphonatophenyl)azo)benzenesulphonate): Similar in structure but with different functional groups, leading to variations in properties and applications.

Uniqueness

The unique combination of azo bonds and sulphonate groups in tetrasodium 2,2’-((carbonyldiimino)bis((2-acetamido-4,1-phenylene)azo))bis(5-((4-sulphonatophenyl)azo)benzenesulphonate) gives it distinct color properties and solubility, making it particularly valuable in dyeing and staining applications.

Properties

CAS No.

83249-55-2

Molecular Formula

C41H30N12Na4O15S4

Molecular Weight

1151.0 g/mol

IUPAC Name

tetrasodium;2-[[2-acetamido-4-[[3-acetamido-4-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate

InChI

InChI=1S/C41H34N12O15S4.4Na/c1-23(54)42-37-19-27(7-15-33(37)50-52-35-17-9-29(21-39(35)71(63,64)65)48-46-25-3-11-31(12-4-25)69(57,58)59)44-41(56)45-28-8-16-34(38(20-28)43-24(2)55)51-53-36-18-10-30(22-40(36)72(66,67)68)49-47-26-5-13-32(14-6-26)70(60,61)62;;;;/h3-22H,1-2H3,(H,42,54)(H,43,55)(H2,44,45,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;/q;4*+1/p-4

InChI Key

CTCIZINWKBNSSC-UHFFFAOYSA-J

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)N=NC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)N=NC5=C(C=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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